Methyl 4-((6,7-dimethoxy-2-(2-(4-methoxyphenyl)acetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((6,7-dimethoxy-2-(2-(4-methoxyphenyl)acetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with the following structural formula:
C27H29NO8
This compound belongs to the class of isoquinoline derivatives and exhibits interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthesis of Methyl 4-((6,7-dimethoxy-2-(2-(4-methoxyphenyl)acetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves several steps. One common approach includes the condensation of appropriately substituted precursors. Unfortunately, specific synthetic routes are proprietary and not widely disclosed.
Industrial Production:: Industrial-scale production methods for this compound remain confidential due to commercial interests. research laboratories often employ modified versions of the synthetic routes for small-scale preparation.
Chemical Reactions Analysis
Reactivity:: Methyl 4-((6,7-dimethoxy-2-(2-(4-methoxyphenyl)acetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical transformations, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products depend on reaction conditions, but they often involve modifications of the methoxy groups or the acetyl moiety.
Scientific Research Applications
Methyl 4-((6,7-dimethoxy-2-(2-(4-methoxyphenyl)acetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer or anti-inflammatory agent.
Biology: It may serve as a probe for isoquinoline-related biological processes.
Industry: Its unique structure could inspire novel drug design.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting signal transduction pathways.
Comparison with Similar Compounds
While Methyl 4-((6,7-dimethoxy-2-(2-(4-methoxyphenyl)acetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is distinct, similar compounds include:
- **5-Hydroxy-6,7-dimethoxy-2-
6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one:
4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-2-{[6-methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl]oxy}phenol:
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one:
Properties
Molecular Formula |
C29H31NO7 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-[2-(4-methoxyphenyl)acetyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H31NO7/c1-33-22-9-5-19(6-10-22)15-28(31)30-14-13-21-16-26(34-2)27(35-3)17-24(21)25(30)18-37-23-11-7-20(8-12-23)29(32)36-4/h5-12,16-17,25H,13-15,18H2,1-4H3 |
InChI Key |
PRWZNILFBJRQJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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